1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
This compound features a spirocyclic core (isobenzofuran fused with piperidin) and a sulfonyl group substituted with a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .
Properties
IUPAC Name |
1'-[[3-(trifluoromethyl)phenyl]methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)15-5-3-4-14(12-15)13-29(26,27)24-10-8-19(9-11-24)17-7-2-1-6-16(17)18(25)28-19/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRMHDYNZMKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl and benzyl sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spiro structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is a versatile pharmacophore. Key analogues include:
Key Observations :
- Chloro/Fluoro Derivatives : Halogenation (e.g., 6-chloro, 5-fluoro) modifies electronic properties and binding affinities. For example, 6-chloro derivatives are prioritized in synthetic workflows due to enhanced stability .
- Benzimidazolyl Analogues : CHEMBL573897 replaces the sulfonyl group with a benzimidazole ring, demonstrating the scaffold’s adaptability for diverse targets (e.g., GPCRs) .
Biological Activity
1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a benzyl sulfonyl group, and a spiro structure, which contribute to its unique biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1705986-02-2 |
| Molecular Formula | C₁₈H₁₅F₃N₁O₄S |
| Molecular Weight | 395.43 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group is crucial for binding, potentially inhibiting enzymatic activity or modulating receptor function. The trifluoromethyl group enhances binding affinity and selectivity, while the spiro structure provides stability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
In a study assessing the anticancer properties of various spirocyclic compounds, this compound was evaluated for its ability to inhibit the growth of human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
